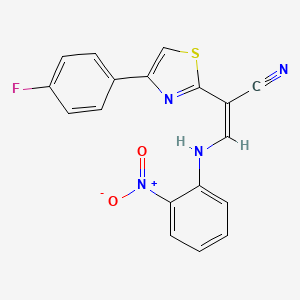
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile, also known as FTY720 or Fingolimod, is a synthetic compound that was first developed as an immunosuppressant drug. Fingolimod has been approved by the FDA for the treatment of multiple sclerosis and is currently being studied for its potential use in the treatment of other autoimmune diseases.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile involves the condensation of 4-fluorophenylthiazol-2-amine with 2-nitrophenylacetonitrile followed by the addition of acrylonitrile. The reaction is carried out under basic conditions to facilitate the formation of the desired product.
Starting Materials
4-fluorophenylthiazol-2-amine, 2-nitrophenylacetonitrile, acrylonitrile, base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 4-fluorophenylthiazol-2-amine and 2-nitrophenylacetonitrile in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the condensation reaction., Step 3: Heat the reaction mixture under reflux for several hours., Step 4: Add acrylonitrile to the reaction mixture and continue heating under reflux for several more hours., Step 5: Allow the reaction mixture to cool and then filter the resulting solid product., Step 6: Wash the solid product with a suitable solvent (e.g. ethanol) to remove any impurities., Step 7: Dry the solid product under vacuum to obtain the desired compound, (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile.
作用機序
Fingolimod works by binding to sphingosine 1-phosphate (S1P) receptors, which are found on the surface of immune cells. By binding to these receptors, fingolimod prevents immune cells from leaving the lymph nodes and entering the bloodstream, where they can cause inflammation and damage to the nervous system.
生化学的および生理学的効果
Studies have shown that fingolimod can reduce the number of circulating lymphocytes in the blood, and can also reduce the levels of inflammatory cytokines in the cerebrospinal fluid of patients with multiple sclerosis. Fingolimod has also been shown to have neuroprotective effects, possibly by reducing inflammation and promoting remyelination.
実験室実験の利点と制限
One advantage of using fingolimod in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, one limitation is that it can have off-target effects on other S1P receptors, which could potentially cause unwanted side effects.
将来の方向性
There are several potential future directions for the study of fingolimod. One area of research is the development of new formulations or delivery methods that could improve the effectiveness and safety of the drug. Another area of research is the investigation of fingolimod's potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is ongoing research into the mechanisms underlying fingolimod's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases.
科学的研究の応用
Fingolimod has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases. In particular, it has been shown to be effective in reducing the relapse rate and delaying the progression of multiple sclerosis.
特性
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVMQAHOERWZEJ-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-Difluorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2586184.png)

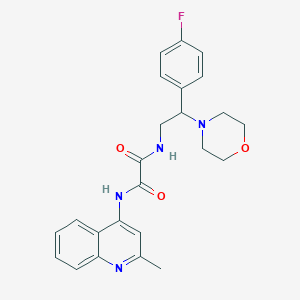
![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2586191.png)
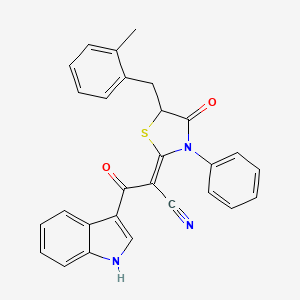
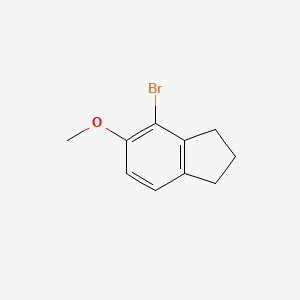
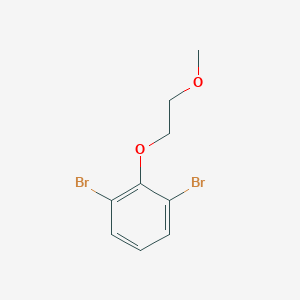
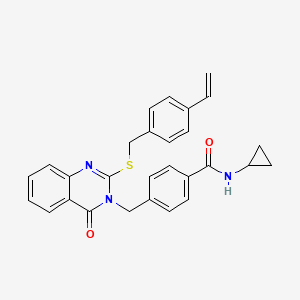
![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
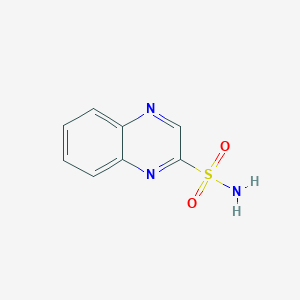
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
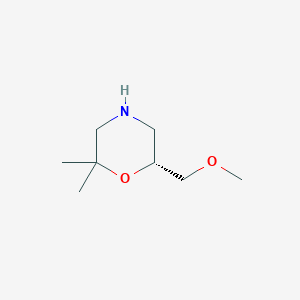
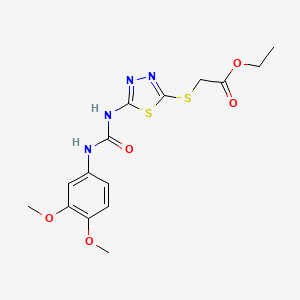
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)